

Technical Guide: Certificate of Analysis for 4-Chlorobenzamide-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorobenzamide-d4

Cat. No.: B12404374

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of **4-Chlorobenzamide-d4**, a deuterated analog of 4-Chlorobenzamide. This document is structured to emulate a Certificate of Analysis, offering detailed insights into the compound's identity, purity, and isotopic enrichment. Such information is critical for its application as an internal standard in quantitative mass spectrometry-based analyses, in metabolic studies, and for elucidating reaction mechanisms. [\[1\]](#)[\[2\]](#)

Compound Information

4-Chlorobenzamide-d4 (4-chloro-2,3,5,6-tetradeuteriobenzamide) is a stable isotope-labeled version of 4-Chlorobenzamide, where four hydrogen atoms on the benzene ring have been replaced with deuterium.[\[3\]](#) This isotopic substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in mass spectrometry, making it an excellent internal standard.[\[4\]](#)

Property	Value
Compound Name	4-Chlorobenzamide-2,3,5,6-d4
CAS Number	1219794-65-6
Molecular Formula	C ₇ H ₂ D ₄ ClNO
Molecular Weight	159.61 g/mol [3]
Structure	A benzamide scaffold with a chlorine atom at the para-position (C4) and deuterium atoms at the ortho- and meta-positions (C2, C3, C5, and C6). [4]
Unlabeled CAS Number	619-56-7[3]

Analytical Specifications and Data

The following tables summarize the typical quantitative data obtained from the analysis of a representative batch of **4-Chlorobenzamide-d4**.

Table 1: Purity and Isotopic Enrichment

Parameter	Specification	Result	Method
Chemical Purity	≥98.0%	99.5%	HPLC
Isotopic Purity (Atom % D)	≥98.0%	99.2%	Mass Spectrometry, ¹ H-NMR
Isotopic Enrichment (d ₄)	Report	99.5%	Mass Spectrometry[2]
d ₃ -Isotopologue	Report	0.5%	Mass Spectrometry[2]

Table 2: Physical and Chemical Properties

Parameter	Specification	Result
Appearance	White to off-white solid	White solid
Melting Point	172-176 °C (unlabeled)	174-176 °C
Solubility	Soluble in Chloroform, DMSO, and Methanol[4]	Conforms

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

3.1. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **4-Chlorobenzamide-d4** is assessed by HPLC to separate and quantify any non-deuterated or other chemical impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: A known concentration of the sample is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total peak area of all components to calculate the chemical purity.

3.2. Isotopic Enrichment and Purity by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to determine the isotopic enrichment and the distribution of isotopologues.[1][2]

- Instrumentation: Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HR-MS).[1][2]

- Procedure:
 - A solution of the sample is introduced into the mass spectrometer.
 - A full scan MS is recorded to observe the molecular ion cluster.
 - The extracted ion chromatograms (EICs) for the deuterated (d_4) and partially deuterated (d_3 , d_2 , d_1) species are generated.
 - The isotopic enrichment is calculated by integrating the isotopic ions.[\[1\]](#)[\[2\]](#)

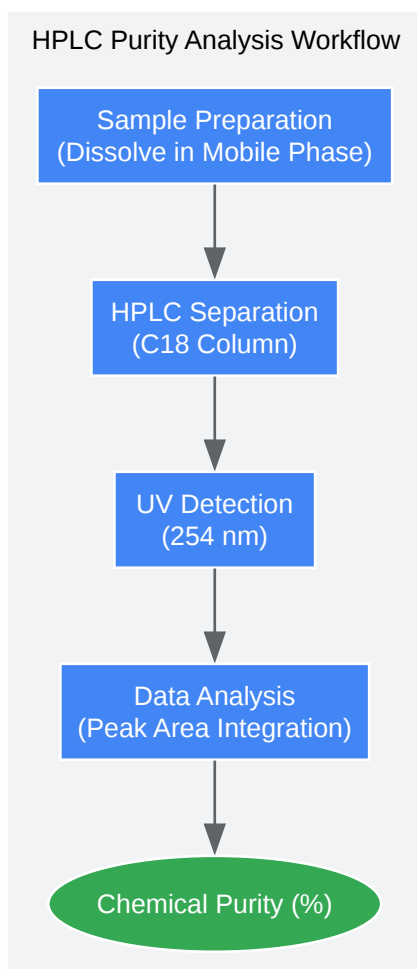
3.3. Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity and the positions of the deuterium labels.[\[1\]](#)
[\[2\]](#) It can also provide a measure of the isotopic purity.[\[1\]](#)[\[2\]](#)

- ^1H -NMR: The absence of signals in the aromatic region (δ 7.4–8.1 ppm) confirms the high level of deuteration at these positions.[\[4\]](#) The presence of any residual proton signals allows for the quantification of isotopic purity.
- ^{13}C -NMR: The spectrum is compared to the non-deuterated standard to confirm the carbon skeleton. Expected peaks are around δ 165.8 (C=O) and δ 134.2 (C-Cl).[\[4\]](#)

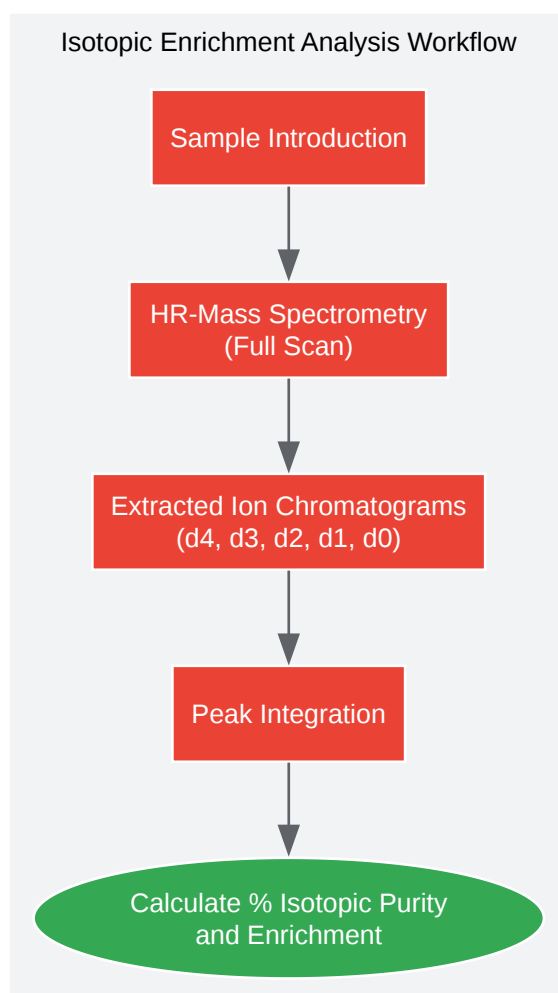
Visualized Workflows

The following diagrams illustrate the analytical workflows for the characterization of **4-Chlorobenzamide- d_4** .



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Caption: Workflow for Chemical Purity Determination by HPLC.



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Caption: Workflow for Isotopic Enrichment Analysis by HR-MS.

Applications in Research and Development

4-Chlorobenzamide-d4 serves as a valuable tool in various scientific disciplines:

- **Pharmacokinetic Studies:** It is used as an internal standard for the quantification of 4-Chlorobenzamide and its metabolites in biological matrices. The deuterium labeling can also alter metabolic rates, which is useful in studying drug metabolism pathways.[4]
- **Environmental Analysis:** Deuterated compounds can be used as tracers to monitor the environmental fate and degradation of pollutants.[4]

- Mechanistic Studies: The kinetic isotope effect observed with deuterated compounds can provide insights into reaction mechanisms.

This technical guide provides a framework for the analytical characterization of **4-Chlorobenzamide-d4**. For specific batch data, always refer to the Certificate of Analysis provided by the supplier.^[5]

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